![molecular formula C15H12OS B180888 Benzo[b]thiophen-2-yl(phenyl)methanol CAS No. 116496-01-6](/img/structure/B180888.png)
Benzo[b]thiophen-2-yl(phenyl)methanol
Übersicht
Beschreibung
Benzo[b]thiophen-2-yl(phenyl)methanol is a chemical compound that belongs to the family of benzothiophenes. It is widely used in scientific research due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of Benzo[b]thiophen-2-yl(phenyl)methanol is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in inflammation, cancer, and microbial growth. It may also interact with certain receptors in the brain to exert its neuroprotective effects.
Biochemical and Physiological Effects
Benzo[b]thiophen-2-yl(phenyl)methanol has been shown to have a variety of biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to induce apoptosis in cancer cells, thereby inhibiting their growth and proliferation. Additionally, it has been found to have antimicrobial properties, inhibiting the growth of various bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Benzo[b]thiophen-2-yl(phenyl)methanol in lab experiments include its ease of synthesis, low cost, and potential applications in various fields. However, its limitations include its low solubility in water, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the study of Benzo[b]thiophen-2-yl(phenyl)methanol. One potential direction is to investigate its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to study its potential as a novel antimicrobial agent. Additionally, its anticancer properties could be further explored to develop new cancer treatments. Finally, its mechanism of action could be further elucidated to better understand its potential applications in various fields.
In conclusion, Benzo[b]thiophen-2-yl(phenyl)methanol is a chemical compound with unique properties and potential applications in various fields. Its ease of synthesis, low cost, and potential therapeutic applications make it an attractive compound for scientific research. Further studies are needed to fully understand its mechanism of action and potential applications.
Wissenschaftliche Forschungsanwendungen
Benzo[b]thiophen-2-yl(phenyl)methanol has been extensively used in scientific research due to its potential applications in various fields. It has been studied for its anti-inflammatory, anticancer, and antimicrobial properties. It has also been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
116496-01-6 |
---|---|
Produktname |
Benzo[b]thiophen-2-yl(phenyl)methanol |
Molekularformel |
C15H12OS |
Molekulargewicht |
240.3 g/mol |
IUPAC-Name |
1-benzothiophen-2-yl(phenyl)methanol |
InChI |
InChI=1S/C15H12OS/c16-15(11-6-2-1-3-7-11)14-10-12-8-4-5-9-13(12)17-14/h1-10,15-16H |
InChI-Schlüssel |
ILMXGRVAPAQFTQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC3=CC=CC=C3S2)O |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC3=CC=CC=C3S2)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.